molecular formula C31H60O4 B12296672 1-O-decyl 6-O-dodecyl 2,2,3-trimethylhexanedioate

1-O-decyl 6-O-dodecyl 2,2,3-trimethylhexanedioate

Cat. No.: B12296672
M. Wt: 496.8 g/mol
InChI Key: CFMBRMRAFRPVRE-UHFFFAOYSA-N
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Description

Decyl dodecyl trimethyladipate is a chemical compound with the molecular formula C31H60O4 . It is an ester formed from the reaction of decyl alcohol, dodecyl alcohol, and trimethyladipic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl dodecyl trimethyladipate is synthesized through esterification, where decyl alcohol and dodecyl alcohol react with trimethyladipic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of decyl dodecyl trimethyladipate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to increase the reaction rate and yield. After the reaction, the product is purified using distillation and other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Decyl dodecyl trimethyladipate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decyl dodecyl trimethyladipate has several applications in scientific research:

Mechanism of Action

The mechanism of action of decyl dodecyl trimethyladipate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it enhances the absorption of hydrophobic drugs by increasing membrane permeability. Additionally, its interaction with proteins can aid in their solubilization and stabilization, making it valuable in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Decyl trimethyladipate
  • Dodecyl trimethyladipate
  • Tetradecyl trimethyladipate

Comparison

Decyl dodecyl trimethyladipate is unique due to its combination of decyl and dodecyl chains, which provides a balance of hydrophobicity and flexibility. Compared to decyl trimethyladipate and dodecyl trimethyladipate, it offers better solubility and compatibility with a wider range of solvents and polymers. Tetradecyl trimethyladipate, on the other hand, has a longer chain length, which can result in higher viscosity and lower solubility .

Properties

Molecular Formula

C31H60O4

Molecular Weight

496.8 g/mol

IUPAC Name

1-O-decyl 6-O-dodecyl 2,2,3-trimethylhexanedioate

InChI

InChI=1S/C31H60O4/c1-6-8-10-12-14-16-17-19-20-22-26-34-29(32)25-24-28(3)31(4,5)30(33)35-27-23-21-18-15-13-11-9-7-2/h28H,6-27H2,1-5H3

InChI Key

CFMBRMRAFRPVRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCC(C)C(C)(C)C(=O)OCCCCCCCCCC

Origin of Product

United States

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